molecular formula C20H21N3O4 B2723123 N-(4-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide CAS No. 899951-08-7

N-(4-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide

Cat. No. B2723123
CAS RN: 899951-08-7
M. Wt: 367.405
InChI Key: MNTBMKKMQXSHAR-UHFFFAOYSA-N
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Description

“4-Methyl-3-nitrobenzoyl chloride” is a benzoyl chloride derivative . It has been reported to be synthesized from 4-methyl-3-nitrobenzoic acid .


Molecular Structure Analysis

The molecular formula of “4-Methyl-3-nitrobenzoyl chloride” is C8H6ClNO3 . Its molecular weight is 199.59 g/mol .


Chemical Reactions Analysis

“4-Methyl-3-nitrobenzoyl chloride” was used in the synthesis of 4-amino-1,5-naphthalenedisulphonate acid monosodium salt, an intermediate employed in the synthesis of modified suramin molecule . It may also be used in the synthesis of benzophenone derivative, substituted 3-amino-4-methyl-N-phenylbenzamide, retroamide .


Physical And Chemical Properties Analysis

“4-Methyl-3-nitrobenzoyl chloride” is a liquid with a refractive index of n20/D 1.581 (lit.) . It has a boiling point of 185 °C/36 mmHg (lit.) and a melting point of 20-21 °C (lit.) . Its density is 1.37 g/mL at 25 °C (lit.) .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidine-containing compounds serve as essential building blocks for drug construction. Their synthesis has been widely studied, with over 7000 piperidine-related papers published in recent years . Researchers explore methods for the efficient synthesis of substituted piperidines, aiming to develop cost-effective routes for drug production. The piperidine cycle appears in numerous pharmaceuticals due to its structural versatility.

Anticancer Agents

Studies have investigated piperidine derivatives for their potential as anticancer agents. For instance, N-(piperidine-4-yl) benzamide compounds were synthesized and evaluated against cancer cells. Structure-activity relationship analyses revealed that specific substitutions (e.g., halogen, carboxyl, nitro, or methyl groups) on the piperidine ring enhanced cytotoxicity .

Dual Inhibitors

In a specific case, a series of 2-amino-4-(1-piperidine) pyridine derivatives acted as dual inhibitors against clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . Such dual-targeting compounds are valuable in precision medicine.

Safety and Hazards

“4-Methyl-3-nitrobenzoyl chloride” is classified as corrosive to metals (Category 1), causing severe skin burns and eye damage . It’s recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

N-(4-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-15-10-11-16(14-18(15)23(26)27)19(24)22(17-8-4-2-5-9-17)20(25)21-12-6-3-7-13-21/h2,4-5,8-11,14H,3,6-7,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNTBMKKMQXSHAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(C2=CC=CC=C2)C(=O)N3CCCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide

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